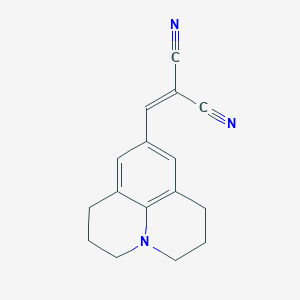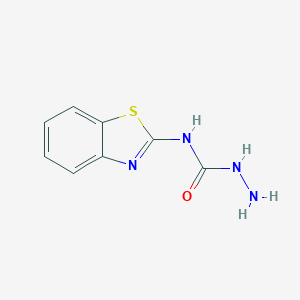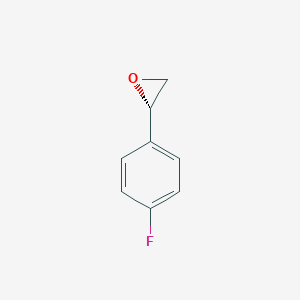
dcvj
描述
9-(2,2-Dicyanovinyl)julolidine, also known as DCVJ, is a molecular rotor and a unique fluorescent dye . It binds to tubulin and actin, and its fluorescence intensity drastically increases upon polymerization . This compound also binds to phospholipid bilayers and increases its fluorescence intensity . It can detect the kinetic process of degranulation of mast cells .
Synthesis Analysis
The synthesis of julolidine, the core structure of this compound, has been extensively explored . The main synthetic approaches for constructing and modifying the julolidine ring have been summarized and compared . The strategies reported for the synthesis of the julolidine ring include aldol condensation, olefination, imine synthesis, and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 9-(2,2-Dicyanovinyl)julolidine is C16H15N3 . Its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used .Chemical Reactions Analysis
This compound is a fluorescent molecular rotor, and its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . Researchers have explored its utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids .Physical And Chemical Properties Analysis
9-(2,2-Dicyanovinyl)julolidine has a molecular weight of 249.31 g/mol . It is soluble in DMSO and chloroform . It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively .科学研究应用
荧光光谱
9,22-二氰基乙烯基朱红碱(DCVJ): 是一种广泛应用于荧光光谱的荧光分子转子。 其荧光强度在与蛋白质结合后会增加,使其成为研究蛋白质相互作用和动力学的极佳探针 . 该化合物在特定波长(λex 433 nm;λem 500 nm)处发荧光的能力,使其能够在生物系统中进行精确追踪 .
传感和诊断
作为一种多功能工具,9,22-二氰基乙烯基朱红碱(this compound) 已被应用于传感和诊断应用。 它是一种荧光开启探针,在感测局部环境特性方面非常有效,例如极性、pH 值、粘度、蛋白质折叠和错误折叠 . 这使其成为监测活细胞系统微环境变化的宝贵工具。
聚合研究
在高分子科学中,9,22-二氰基乙烯基朱红碱(this compound) 用于监测聚合过程。 其对粘度变化的敏感性使研究人员能够观察聚合过程,从而深入了解聚合物形成的动力学和机理 .
金属离子检测
该化合物的荧光特性使其适用于检测金属离子。 通过将9,22-二氰基乙烯基朱红碱(this compound) 整合到系统中,科学家可以根据荧光变化检测和量化特定金属离子的存在 .
生物化学研究
9,22-二氰基乙烯基朱红碱(this compound): 在生物化学研究中也具有应用,例如检测含有聚山梨酯的 IgG 制剂的聚集。 这对于理解治疗性蛋白质的稳定性和保质期至关重要 .
细胞成像
在细胞成像中,9,22-二氰基乙烯基朱红碱(this compound) 用于染色蛋白质和细胞结构。 其量子产率随着结合后自由旋转的减少而增加,使其可用于研究 β-淀粉样蛋白纤维形成的动力学和其他细胞过程 .
微管动力学
研究人员已经利用9,22-二氰基乙烯基朱红碱(this compound) 研究微管动力学。 当与微管片结合时,其荧光会增强,而当与微管结合时,其荧光会减弱,从而为微管在细胞内的结构动力学提供见解 .
脂质相变检测
9,22-二氰基乙烯基朱红碱(this compound): 也应用于检测细菌中的脂质相变。 该应用对于理解细菌细胞膜特性及其对环境变化的反应具有重要意义 .
作用机制
Target of Action
The primary targets of DCVJ are tubulin and actin proteins . These proteins play a crucial role in maintaining the structure and function of cells. This compound binds to these proteins and its fluorescence intensity drastically increases upon their polymerization .
Mode of Action
This compound is a fluorescent molecular rotor . Its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . When this compound binds to its targets (tubulin and actin), it undergoes a change in its rotational relaxation, which in turn influences its fluorescence properties .
Biochemical Pathways
This compound primarily serves as a fluorescent turn-on probe , showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . It is used to study the kinetics of beta-amyloid fibril formation , a process linked to Alzheimer’s disease.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for biological studies.
Result of Action
Upon binding to its targets, this compound increases its fluorescence intensity . This property is utilized in a wide range of applications such as cellular imaging and detection of protein aggregation . For instance, it has been used to detect the kinetic process of degranulation of mast cells .
Action Environment
The action of this compound is influenced by environmental factors such as the viscosity of the solvent used . Its fluorescence yield increases with decreasing free rotation, which can be influenced by the viscosity of the solvent . Therefore, the action, efficacy, and stability of this compound can be modulated by adjusting the environmental conditions.
未来方向
Fluorescent molecular rotors incorporating julolidine have found diverse applications in various fields . They have been used in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . The ongoing research concerning their diverse applications provides a forward-looking perspective on their potential advancements .
生化分析
Biochemical Properties
9-(2,2-Dicyanovinyl)julolidine binds to tubulin and actin, two critical proteins in the cytoskeleton of cells . Upon polymerization of these proteins, the fluorescence intensity of 9-(2,2-Dicyanovinyl)julolidine drastically increases . This property allows it to serve as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Cellular Effects
9-(2,2-Dicyanovinyl)julolidine also binds to phospholipid bilayers, increasing its fluorescence intensity . This interaction allows it to detect the kinetic process of degranulation of mast cells . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. It is a mechanism used by several cell types involved in the immune response, including mast cells .
Molecular Mechanism
The molecular mechanism of 9-(2,2-Dicyanovinyl)julolidine involves its properties as a molecular rotor. Its fluorescence properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used . This allows it to bind to proteins like tubulin and actin and increase its fluorescence intensity upon their polymerization .
Temporal Effects in Laboratory Settings
The effects of 9-(2,2-Dicyanovinyl)julolidine over time in laboratory settings are primarily related to its fluorescence properties. As a molecular rotor, its fluorescence intensity increases drastically upon the polymerization of proteins it binds to
Metabolic Pathways
Given its binding to proteins such as tubulin and actin, it may play a role in processes related to protein polymerization .
Transport and Distribution
9-(2,2-Dicyanovinyl)julolidine binds to phospholipid bilayers, which suggests that it may be distributed within cells and tissues through interactions with these structures
Subcellular Localization
The subcellular localization of 9-(2,2-Dicyanovinyl)julolidine is not explicitly documented in the literature. Given its binding to tubulin and actin, it may be localized to areas of the cell where these proteins are present .
属性
IUPAC Name |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAUBRDKLVBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973835 | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58293-56-4 | |
| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 58293-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2,2-Dicyanovinyl)julolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)


![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)









